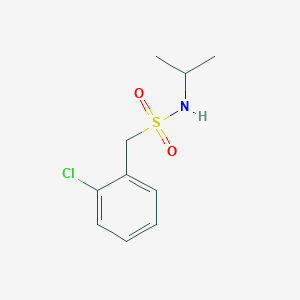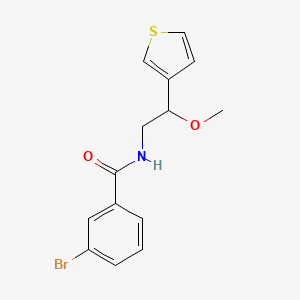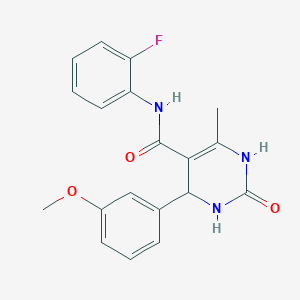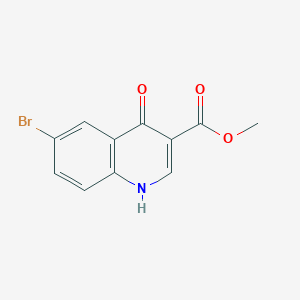
1-(2-chlorophenyl)-N-isopropylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-chlorophenyl)-N-isopropylmethanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group attached to two carbon atoms . They are widely used in medicine for their antibacterial properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through nucleophilic substitution reactions involving a suitable amine and a sulfonyl chloride .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo a variety of chemical reactions, including hydrolysis, acylation, and displacement reactions . The specific reactions that “this compound” would undergo depend on the reaction conditions and reagents used.Aplicaciones Científicas De Investigación
Crystallization and Biological Activities
Research into the structural characterization of chlorine-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives, including compounds similar to 1-(2-chlorophenyl)-N-isopropylmethanesulfonamide, has shown that positional isomers of this chemical exhibit different crystalline structures due to varying intra- and intermolecular hydrogen-bond interactions. These structures have implications for their biological activities, particularly in the development of anticonvulsant drugs for treating epilepsy (Köktaş Koca et al., 2015).
Antiviral Activity
A study on the synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a core structure with this compound, identified compounds with significant anti-tobacco mosaic virus activity. This suggests a potential application of similar compounds in antiviral research (Chen et al., 2010).
Medicinal Applications
The carbamoylsulfonamide derivatives, including those structurally related to this compound, have been identified for their potential in medicinal applications due to extensive intra- and intermolecular hydrogen bonds that stabilize their structures (Siddiqui et al., 2008).
Fuel Cell Applications
Research into new locally and densely sulfonated poly(ether sulfone)s, which could be synthesized using methods related to the production of this compound, has shown promise for fuel cell applications. The study focused on the synthesis of polymers with efficient proton conduction, which is crucial for fuel cell performance (Matsumoto et al., 2009).
Carbonic Anhydrase Inhibitors
Another significant area of research involves the development of arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides as carbonic anhydrase inhibitors. These compounds, which include structures similar to this compound, have shown potent inhibition against several carbonic anhydrase isozymes, suggesting potential applications in medical and diagnostic tools (Scozzafava & Supuran, 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research into sulfonamides and their derivatives continues to be an active area of study, with potential applications in medicine, agriculture, and other fields . Future research may focus on developing new synthesis methods, studying the biological activity of these compounds, and exploring their potential uses .
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDZGQRSYUNONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)
![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2764742.png)
![2-bromo-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methoxybenzamide](/img/structure/B2764743.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]but-2-ynamide](/img/structure/B2764744.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2764746.png)
![1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione](/img/structure/B2764754.png)

![2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide](/img/structure/B2764757.png)

![3-(3-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2764759.png)


![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 3-(trifluoromethyl)benzoate](/img/structure/B2764763.png)
